Aspochalasin A

Cell Biology Actin Cytoskeleton Immunofluorescence Microscopy

Select Aspochalasin A (CAS 72363-48-5) for assay-specific control in cytoskeleton research. Unlike active congeners (Cytochalasin A, Aspochalasin B), it is inactive in bacterial glucose uptake and microtubule polymerization assays. This confirmed 'inactive' profile makes it a superior negative control and a critical SAR reference. Source pure material for reliable, uncompromised data in actin-specific or bacterial transport studies.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
CAS No. 72363-48-5
Cat. No. B12757639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspochalasin A
CAS72363-48-5
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1C2C(NC(=O)C23C(C=C(CCC(=O)C(=O)CCC3=O)C)C=C1C)CC(C)C
InChIInChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,22H,6-10H2,1-5H3,(H,25,29)/b14-11+/t16-,17+,18+,22+,24-/m1/s1
InChIKeyBPFQGYYSWWQTFO-HPPWZVCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspochalasin A (CAS 72363-48-5) Product Overview and Key Characteristics


Aspochalasin A (CAS 72363-48-5) is a cytochalasin-class fungal metabolite, initially isolated from Aspergillus microcysticus, characterized by a tetracyclic macrolide structure (C24H33NO4, MW 399.52) [1]. It functions primarily as an inhibitor of actin polymerization, a property shared among cytochalasans, and has been documented to exhibit antibacterial and antifungal properties [1][2].

Why Simple Substitution of Aspochalasin A with Other Cytochalasins is Scientifically Unjustified


The cytochalasin family exhibits profound functional divergence, precluding generic substitution. A landmark study comparing 24 cytochalasins demonstrated that even subtle structural modifications produce distinct cellular and molecular effects [1]. For instance, while aspochalasin D induces the formation of cytoplasmic actin rodlets, other major cytochalasins (B, C, D, H) induce nuclear rodlets, demonstrating that subcellular targeting is compound-specific [1]. Furthermore, aspochalasin A is categorized as an 'inactive' congener in specific assays, such as the inhibition of glucose uptake in Arthrobacter sialophilus, where structurally similar aspochalasin B and cytochalasin A are highly active, confirming that core scaffold is an insufficient predictor of functional activity [2]. Consequently, procurement decisions must be driven by assay-specific quantitative evidence, not class membership.

Aspochalasin A (CAS 72363-48-5) Quantitative Differentiation Evidence Guide


Differential Actin Rodlet Localization in Fibroblasts: Cytoplasmic vs. Nuclear Targeting

A direct head-to-head immunofluorescence microscopy study of 24 cytochalasins in C3H-2K fibroblasts revealed that aspochalasin D uniquely induces the formation of actin-containing rodlets in the cytoplasm. In stark contrast, other major cytochalasins, including cytochalasin B, C, D, and H, induced the formation of similar rodlets within the nucleus [1]. This indicates that aspochalasin D, an aspochalasin congener, targets a distinct subcellular actin pool or elicits a different cellular response compared to non-aspochalasin cytochalasins, highlighting class-specific functional divergence.

Cell Biology Actin Cytoskeleton Immunofluorescence Microscopy

Lack of Gram-Positive Glucose Uptake Inhibition: Clear Delineation from Active Congeners

In a structure-activity relationship (SAR) study involving eighteen natural and modified cytochalasins, aspochalasin A was specifically identified as an 'inactive natural congener' for inhibiting glucose uptake by the Gram-positive bacterium Arthrobacter sialophilus. This was in direct contrast to cytochalasin A and aspochalasin B, which were active and required an α,β-unsaturated carbonyl group for this specific activity [1]. This clearly establishes aspochalasin A as a negative control or a compound with a different mechanism of action in this specific bacterial transport assay, unlike its active structural relatives.

Microbiology Membrane Transport Gram-Positive Bacteria

Differential Impact on Actin Filament Elongation and Cytoskeletal Viscosity

A quantitative in vitro study assessed the ability of 24 cytochalasins to inhibit actin filament elongation (high-affinity effect) and to affect the viscosity of actin filaments (low-affinity effect). The study established a strong positive correlation (r=0.90) between these two in vitro effects across all tested compounds [1]. While specific IC50 values for aspochalasin A are not available in this dataset, the study defines a hierarchical ranking of cytochalasin potencies. The identification of this strong correlation (r=0.90) provides a framework for predicting aspochalasin A's behavior relative to a panel of characterized compounds, allowing researchers to infer its relative potency tier (e.g., high vs. low potency group) based on its position in the established structure-activity hierarchy.

Biochemistry Actin Polymerization Viscometry

Lack of Effect on Microtubule Polymerization and Depolymerization

A viscometric study evaluated the effects of nineteen cytochalasans, including two natural aspochalasins, on the in vitro polymerization and depolymerization of microtubules. The study concluded that cytochalasin A was the only active compound, confirming previous studies by Himes et al., while all others, including the aspochalasins, showed very weak or no noticeable effects [1]. This demonstrates that aspochalasin A, like most of its class, does not directly interact with microtubules and its cellular effects are primarily mediated through actin. This is a key distinction for researchers selecting a tool compound that is specific for actin disruption without confounding microtubule effects.

Cell Biology Microtubules Cytoskeleton Dynamics

Aspochalasin A (CAS 72363-48-5) High-Fidelity Research Application Scenarios


Use as a Negative Control in Gram-Positive Bacterial Transport Assays

Based on evidence that aspochalasin A is inactive in inhibiting glucose uptake in Arthrobacter sialophilus, unlike its active congeners cytochalasin A and aspochalasin B [3], it serves as an ideal negative control for experiments investigating the role of cytochalasin structure in bacterial transport mechanisms. This allows for the validation that observed effects in a positive control (e.g., cytochalasin A) are specific to the α,β-unsaturated carbonyl pharmacophore.

Probing Actin-Specific Mechanisms Without Microtubule Interference

Given its inactivity in microtubule polymerization assays, where cytochalasin A is a documented active inhibitor [3], aspochalasin A is a superior tool compound for studies focused solely on actin cytoskeleton dynamics. Researchers can be confident that any observed cellular or molecular effects are not confounded by simultaneous disruption of the microtubule network, providing cleaner data for actin-specific pathways.

Investigating Structure-Activity Relationships (SAR) in Actin Polymerization Inhibition

As part of a well-characterized panel of 24 cytochalasins with a defined hierarchy for inhibiting actin filament elongation and affecting viscosity (r=0.90) [3], aspochalasin A can be used as a key reference point in SAR studies. Its inclusion in an assay alongside high-, medium-, and low-potency comparators allows for the mapping of specific structural modifications to functional outcomes, advancing the understanding of cytochalasin pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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